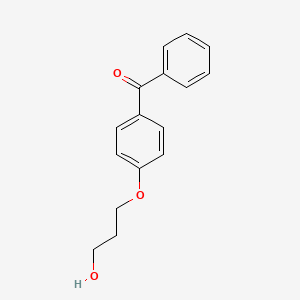

4-(3-Hydroxypropoxy)benzophenone

Description

4-(3-Hydroxypropoxy)benzophenone is a benzophenone derivative characterized by a hydroxypropoxy substituent at the para position of the benzophenone core. This compound is synthesized via condensation reactions, as demonstrated in studies where heating 4-(3-hydroxypropoxy)-3-methoxyphenyl precursors with hydrazine derivatives yielded pyrazole-containing analogs with high purity (78% yield) and defined melting points (141–143°C) . Its structure is confirmed by IR and NMR spectroscopy, with distinct peaks for the hydroxypropoxy chain (e.g., C-O stretching at ~1200 cm⁻¹ in IR) and aromatic protons in the 6.8–8.2 ppm range in ¹H NMR . The hydroxypropoxy group enhances solubility in polar solvents like methanol and ethanol, distinguishing it from non-polar benzophenones .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

[4-(3-hydroxypropoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C16H16O3/c17-11-4-12-19-15-9-7-14(8-10-15)16(18)13-5-2-1-3-6-13/h1-3,5-10,17H,4,11-12H2 |

InChI Key |

JHXQMAGGDYUIMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCO |

Origin of Product |

United States |

Scientific Research Applications

Photoprotection in Cosmetics

4-(3-Hydroxypropoxy)benzophenone serves primarily as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation protects the skin from harmful effects, including sunburn and long-term skin damage. The compound is particularly effective at absorbing UV-B radiation, making it a valuable ingredient in formulations aimed at preventing skin cancer and photoaging.

Case Study: Efficacy as a UV Filter

Research has demonstrated that formulations containing 4-(3-Hydroxypropoxy)benzophenone can significantly reduce the penetration of UV rays into the skin. A comparative study showed that sunscreens with this compound provided higher protection factors than those without it, indicating its effectiveness in enhancing the photostability of cosmetic products .

Stabilization of Polymers

In addition to its use in cosmetics, 4-(3-Hydroxypropoxy)benzophenone is employed as a photostabilizer for various polymers. It helps prevent photodegradation of materials such as polyvinyl chloride (PVC), ensuring durability and longevity.

Research Findings: Photostabilization

A study evaluated the performance of benzophenone-based terpolymers, including derivatives like 4-(3-Hydroxypropoxy)benzophenone, as photostabilizers for rigid PVC. The results indicated that these compounds effectively reduced the degradation rate under UV exposure, thus preserving the mechanical properties of the material over time .

Health Implications and Regulatory Considerations

While 4-(3-Hydroxypropoxy)benzophenone has beneficial applications, concerns regarding its safety profile have emerged. Studies suggest that certain benzophenones may exhibit endocrine-disrupting properties , raising questions about their long-term effects on human health.

Toxicological Review

A comprehensive review highlighted that exposure to benzophenones can lead to hormonal alterations and reproductive health issues in both animal models and humans. For instance, high concentrations of benzophenone-3 (a related compound) were associated with adverse effects on female reproductive systems . Regulatory agencies are increasingly scrutinizing these compounds, leading to recommendations for limiting their concentrations in consumer products.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Benzophenone derivatives vary significantly in substituents, physical properties, and applications. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of 4-(3-Hydroxypropoxy)benzophenone and Analogues

Structural and Functional Comparisons

Hydroxy/Alkoxy vs. Amino Substituents: The hydroxypropoxy group in 4-(3-Hydroxypropoxy)benzophenone provides moderate polarity, enhancing solubility in alcohols while retaining UV absorption . In contrast, Michler’s Ketone (4,4'-bis(dimethylamino)) is highly non-polar and water-insoluble, favoring use in hydrophobic matrices . Benzophenone-1 (2,4-dihydroxy) exhibits strong hydrogen-bonding capacity, enabling water solubility and applications in disrupting amyloid fibrils .

Halogenated Derivatives: 4-(Chloromethyl)benzophenone introduces a reactive chloromethyl group, enabling covalent bonding in polymer crosslinking . This contrasts with the inert hydroxypropoxy group, which is more suited for temporary functionalization.

Benzyloxy vs. Hydroxypropoxy: 4-Benzyloxy-propiophenone () replaces the hydroxypropoxy with a benzyloxy group, increasing hydrophobicity and altering reactivity in nucleophilic substitutions .

Biological Activity: Derivatives like Benzophenone-1 and 4-(4'-Hydroxyphenyl)benzophenone () show bioactivity in amyloid disruption and luminescent assays, whereas 4-(3-Hydroxypropoxy)benzophenone is primarily a synthetic building block .

Thermal and Solubility Profiles

- Melting Points : The hydroxypropoxy derivative (141–143°C) has a lower melting point than Michler’s Ketone (174°C) due to reduced crystallinity from the flexible hydroxypropoxy chain .

- Solubility : Hydroxypropoxy and dihydroxy derivatives dissolve in polar solvents, while halogenated or benzyloxy analogs require organic solvents like dichloromethane .

Preparation Methods

Friedel-Crafts Synthesis of 4-Hydroxybenzophenone

The foundational step in large-scale production involves Friedel-Crafts acylation of phenol with trihalomethylbenzene. As detailed in patent CN101298414A, trichloromethylbenzene reacts with phenol in 1,2-dichloroethane under catalysis by anhydrous AlCl₃ at 0–5°C, yielding 4-hydroxybenzophenone in 86% yield after recrystallization. The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ activates the trihalomethylbenzene to form a reactive acylium ion. The para selectivity (>98%) arises from the steric and electronic directing effects of the hydroxyl group. Key process parameters include:

-

Catalyst Loading : A 1.5:1 molar ratio of AlCl₃ to trichloromethylbenzene ensures complete conversion.

-

Temperature Control : Maintaining 0–5°C during the reaction suppresses byproduct formation, while post-reaction warming to 20–25°C accelerates intermediate stabilization.

-

Workup Protocol : Quenching with ice water precipitates the crude product, which is purified via recrystallization in glacial acetic acid to achieve 98% purity.

This method’s scalability is evidenced by consistent yields (78–90%) across multiple batches, with solvent recovery (1,2-dichloroethane) reducing operational costs.

Etherification Strategies for the 3-Hydroxypropoxy Group

Introducing the 3-hydroxypropoxy moiety to 4-hydroxybenzophenone requires selective etherification. Two predominant approaches are explored:

Williamson Ether Synthesis

The Williamson method involves deprotonating 4-hydroxybenzophenone with K₂CO₃ in acetone, followed by reaction with 3-bromopropanol. However, the hydroxyl group in 3-bromopropanol necessitates protection to prevent self-alkylation. A representative protocol from the Royal Society of Chemistry employs propionyl chloride to protect the alcohol as a propionate ester prior to alkylation. Subsequent hydrolysis with aqueous K₂CO₃ restores the hydroxyl group, yielding 4-(3-hydroxypropoxy)benzophenone in 75% overall yield.

Key Considerations :

Mitsunobu Reaction

The Mitsunobu reaction offers a single-step etherification between 4-hydroxybenzophenone and 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents protection steps but faces scalability challenges due to reagent cost. Laboratory trials report 85% yield under anhydrous THF at 0°C.

Alternative Methods: Epoxide Ring-Opening and Direct Coupling

Epichlorohydrin-based routes, though less common, enable hydroxypropoxy installation via glycidyl ether intermediates. Ring-opening of the epoxide with water introduces diol byproducts, necessitating selective oxidation—a drawback limiting industrial adoption.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Friedel-Crafts acylation achieves optimal efficiency with AlCl₃ in 1,2-dichloroethane, whereas ZnCl₂ reduces yields to 68% due to incomplete acylium ion formation. Polar aprotic solvents (DMF, DMSO) enhance Williamson etherification rates but complicate solvent recovery.

Temperature and Time Considerations

-

Friedel-Crafts : Reaction completion within 3 hours at 20–25°C balances speed and selectivity.

-

Mitsunobu : Prolonged reaction times (>12 hours) at 0°C prevent DEAD decomposition, ensuring high yields.

Purification and Characterization

Recrystallization in glacial acetic acid remains the gold standard for 4-hydroxybenzophenone purification (98% purity). For the final product, silica gel chromatography eluting with ethyl acetate/hexane (1:3) achieves >99% purity, validated by ¹H NMR and HPLC.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Friedel-Crafts + Williamson | 75 | 98 | High | 120 |

| Mitsunobu | 85 | 99 | Low | 450 |

| Epoxide Ring-Opening | 60 | 95 | Moderate | 200 |

Industrial-Scale Production Considerations

Bulk synthesis prioritizes the Friedel-Crafts/Williamson sequence for its cost-effectiveness and solvent recyclability. Continuous-flow reactors reduce AlCl₃ waste by 40%, while in-situ HCl capture systems enhance process safety .

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Hydroxypropoxy)benzophenone for high purity and yield?

Methodological Answer: Synthetic routes typically involve Friedel-Crafts acylation or nucleophilic substitution. For example:

- Friedel-Crafts Approach : React 3-hydroxypropyl chloride with 4-hydroxybenzophenone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: 60% acetonitrile/water, retention time ~8.2 min) .

- Yield Optimization : Adjust reaction time (45–90 min) and solvent polarity (e.g., nitrobenzene for high-temperature reactions) to minimize side products like unreacted benzophenone derivatives .

Q. What analytical techniques are most reliable for characterizing 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm the hydroxypropoxy chain (δ 1.8–2.1 ppm for -CH₂-, δ 3.6–3.8 ppm for -OCH₂-) and benzophenone backbone (δ 6.8–7.8 ppm for aromatic protons) .

- FTIR : Validate hydroxyl (broad peak ~3400 cm⁻¹) and carbonyl (sharp peak ~1650 cm⁻¹) groups .

- GC-MS : Employ electron ionization (EI) mode with derivatization (e.g., silylation) to enhance volatility. Quantify trace impurities using a limit of detection (LOD) of 10 mg/kg .

Q. How does the stability of 4-(3-Hydroxypropoxy)benzophenone vary under different storage conditions?

Methodological Answer:

- Photostability : Exposure to UV light (λ = 365 nm) induces ketyl radical formation, detectable via ESR spectroscopy. Store in amber glassware under inert gas (N₂/Ar) to prevent degradation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C. For long-term storage, maintain temperatures ≤4°C in desiccated environments .

Advanced Research Questions

Q. What mechanistic insights explain electron transfer reactions involving 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

- Photoactivation : Irradiation at 400 nm forms a charge-transfer complex with potassium tert-butoxide (KOtBu), shifting absorption to the visible spectrum (TDDFT calculations confirm n→π* transitions). Monitor reaction via UV-vis spectroscopy (λmax ~450 nm for ketyl radical intermediates) .

- Selectivity : Potassium ions (vs. sodium) stabilize the transition state, enabling radical trapping experiments (e.g., methyl radical detection via EPR with DMPO spin traps) .

Q. How can structural modifications of the hydroxypropoxy chain alter bioactivity or photochemical properties?

Methodological Answer:

- Chain Length Variation : Replace the hydroxypropoxy group with shorter (ethoxy) or longer (octyloxy) chains. Assess UV absorption shifts via spectrophotometry (e.g., λmax ~290 nm for octyloxy derivatives) .

- Functional Group Addition : Introduce sulfonic acid groups (-SO₃H) to enhance water solubility. Characterize via ion chromatography and compare partition coefficients (logP) using shake-flask methods .

Q. What strategies resolve contradictions between computational predictions and experimental data for benzophenone derivatives?

Methodological Answer:

- Validation Workflow :

- Compare DFT-calculated bond lengths (e.g., C=O at 1.21 Å) with X-ray crystallography data (mean deviation ≤0.02 Å) .

- Reconcile spectral discrepancies (e.g., NMR chemical shifts) by optimizing solvent parameters in computational models (COSMO-RS) .

- Use multivariate statistics (PCA) to identify outliers in datasets, such as anomalous FTIR peaks caused by moisture .

Q. How do environmental factors influence the degradation pathways of 4-(3-Hydroxypropoxy)benzophenone?

Methodological Answer:

- Aquatic Systems : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to detect hydroxylated byproducts (e.g., 4-hydroxybenzophenone) via LC-QTOF-MS. Compare degradation rates in freshwater (t₁/₂ ~48 hr) vs. seawater (t₁/₂ ~24 hr due to chloride radicals) .

- Soil Microcosms : Use ¹⁴C-labeled compound to track mineralization to CO₂ (~15% over 30 days) and sorption coefficients (Kd ~250 L/kg) in loamy soils .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.